1-(Difluoromethoxy)naphthalene-7-acetic acid

Catalog No.
S12314007
CAS No.
M.F
C13H10F2O3
M. Wt
252.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)naphthalene-7-acetic acid

Product Name

1-(Difluoromethoxy)naphthalene-7-acetic acid

IUPAC Name

2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

OEKLXULSYFJMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F

1-(Difluoromethoxy)naphthalene-7-acetic acid is a fluorinated organic compound characterized by its unique structural features, which include a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. Its molecular formula is C13H10F2O3, and it has a molecular weight of 252.21 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, owing to the presence of both the naphthalene structure and the difluoromethoxy functional group, which can enhance its physicochemical properties such as lipophilicity and metabolic stability .

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under suitable conditions .

The biological activity of 1-(Difluoromethoxy)naphthalene-7-acetic acid is an area of ongoing research. Its unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding. The presence of the difluoromethoxy group may influence its pharmacokinetic properties, enhancing its efficacy in biological systems. Studies have indicated that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess therapeutic potential in these areas .

The synthesis of 1-(Difluoromethoxy)naphthalene-7-acetic acid typically involves several key steps:

  • Formation of the Difluoromethoxy Intermediate: The initial step often includes the reaction of naphthalene with difluoromethyl ether in the presence of a strong base such as sodium hydride to introduce the difluoromethoxy group.
  • Introduction of the Acetic Acid Moiety: Following the formation of the difluoromethoxy derivative, further reactions are conducted to attach the acetic acid group. This may involve acylation reactions where acetic anhydride or acetyl chloride is used.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research or industrial applications .

1-(Difluoromethoxy)naphthalene-7-acetic acid has several applications across different domains:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals due to its unique biological activity.
  • Material Science: The compound can be utilized in synthesizing specialty chemicals and materials that require enhanced stability and reactivity due to fluorination.
  • Research Tools: It acts as a valuable tool for studying biological processes involving fluorinated compounds, contributing to the understanding of molecular interactions in various biochemical pathways .

Interaction studies involving 1-(Difluoromethoxy)naphthalene-7-acetic acid focus on its binding affinity towards specific enzymes and receptors. Preliminary studies suggest that the difluoromethoxy group enhances interaction with certain biological targets, potentially modulating various cellular processes such as signal transduction and metabolic pathways. Further research is needed to elucidate the detailed mechanisms of action and potential therapeutic implications .

Several compounds share structural similarities with 1-(Difluoromethoxy)naphthalene-7-acetic acid, including:

  • 1-Naphthaleneacetic Acid: Lacks the difluoromethoxy group but has similar naphthalene characteristics.
  • 2-(Difluoromethoxy)acetic Acid: Contains the difluoromethoxy group but lacks the naphthalene structure.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
1-(Difluoromethoxy)naphthalene-7-acetic acidNaphthalene ring + difluoromethoxy + acetic acidEnhanced lipophilicity and stability
1-Naphthaleneacetic AcidNaphthalene ring + acetic acidNo fluorination
2-(Difluoromethoxy)acetic AcidDifluoromethoxy + simple acetic acidSimpler structure

The uniqueness of 1-(Difluoromethoxy)naphthalene-7-acetic acid lies in its combination of both a complex aromatic system and fluorinated functionalities, which may lead to distinct physicochemical properties and biological activities compared to its analogs .

Electrophilic Aroylation Strategies

A foundational approach involves electrophilic substitution on prefunctionalized naphthalene scaffolds. The reaction of 2,7-dimethoxynaphthalene with fluorinated reagents under acidic conditions enables selective introduction of the difluoromethoxy group. For instance, phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) mediate the substitution of methoxy groups with fluorinated electrophiles at elevated temperatures (60–80°C), achieving yields of 65–78% for mono-substituted products. Regioselectivity challenges arise from competing para- and ortho-substitution, necessitating careful stoichiometric control.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer superior regiocontrol. Suzuki-Miyaura couplings between 2,7-dibromonaphthalene and boronic acid derivatives enable precise placement of substituents. For example, 2,7-dibromonaphthalene reacts with (difluoromethoxy)phenylboronic acid in tetrahydrofuran (THF) at 80°C using Pd(PPh₃)₄ as a catalyst, yielding 72% of the difluoromethoxy-substituted intermediate. This method avoids harsh acidic conditions but requires rigorous exclusion of moisture.

Sequential Functionalization Protocols

A three-step sequence demonstrates scalability:

  • Naphthalene bromination: Liquid-phase bromination at 120°C introduces bromine at the 7-position (89% yield).
  • Difluoromethoxylation: Treatment with difluoromethyltriflate (HCF₂OTf) in acetonitrile (MeCN) replaces bromide with -OCF₂H at 25°C (82% yield).
  • Acetic acid moiety installation: Ullmann coupling with iodoacetic acid completes the synthesis (CuI, 1,10-phenanthroline, 110°C, 68% yield).
StepReaction TypeKey ReagentsYield (%)
1Electrophilic brominationBr₂, FeCl₃89
2Nucleophilic difluoromethoxylationHCF₂OTf, KOH82
3Copper-mediated couplingIodoacetic acid, CuI68

Catalytic Systems in Naphthalene Ring Functionalization

Palladium-Based Catalysts

Palladium complexes dominate cross-coupling methodologies. The Pd(OAc)₂/XPhos system facilitates Buchwald-Hartwig amination of bromonaphthalenes at 100°C, though competing β-hydride elimination limits yields to 55–60%. Recent advances employ PEPPSI-IPr (Pd-NHC complexes) to accelerate oxidative addition, reducing reaction times from 24 h to 6 h while maintaining 75% yield.

Acid Catalysts in Electrophilic Substitution

Lewis acids like AlCl₃ and Brønsted acids such as MsOH prove critical for Friedel-Crafts acylations. In the synthesis of 7-acetic acid derivatives, MsOH (2 equiv) promotes acetylation at the 7-position with 91% regioselectivity when reacted with chloroacetic acid at 210°C. The acidic environment protonates the naphthalene ring, enhancing electrophilic attack at the electron-rich 7-position.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) enables nucleophilic difluoromethoxylation in biphasic systems. Aqueous KOH and HCF₂OTf in dichloromethane (DCM) with TBAB (5 mol%) achieve 88% conversion at 40°C, outperforming homogeneous conditions by 15%. The catalyst facilitates anion transfer across phases, critical for maintaining reaction kinetics.

Solvent and Temperature Optimization in Acetic Acid Moiety Incorporation

Solvent Effects on Reaction Efficiency

Polar aprotic solvents dominate acetic acid coupling:

SolventDielectric Constant (ε)Yield (%)Selectivity (7- vs 1-)
DMF36.7584:1
MeCN37.5729:1
THF7.5412:1

MeCN’s moderate polarity balances solubility of naphthalene intermediates and ionic byproducts, while its high dielectric constant stabilizes transition states in SNAr reactions.

Temperature Gradients in Cyclization Steps

Controlled thermal profiles prevent decarboxylation:

  • 120–140°C: Initial coupling of chloroacetic acid proceeds without side reactions (75% conversion).
  • 160°C: Cyclodehydration forms undesired lactones; maintained below 150°C to suppress (<5% byproducts).
  • Post-reaction cooling: Rapid quenching to 25°C minimizes acid-catalyzed degradation.

Case Study: Optimized One-Pot Synthesis

A representative protocol achieves 81% overall yield:

  • Difluoromethoxylation: 2-bromonaphthalene, HCF₂OTf, KOH/MeCN, 25°C, 2 h.
  • Acetic acid coupling: Iodoacetic acid, CuI, 1,10-phenanthroline/DMF, 110°C, 12 h.
  • Workup: Aqueous NaHCO₃ extraction, recrystallization from ethanol/water.

This sequence reduces purification steps while maintaining >98% purity by HPLC.

Role of Difluoromethoxy Substituents in Target Binding Affinity

The difluoromethoxy group (-OCF~2~) in 1-(difluoromethoxy)naphthalene-7-acetic acid plays a pivotal role in modulating molecular interactions with biological targets. This substituent combines electronegative fluorine atoms with a methoxy linker, creating a sterically compact yet highly polarized functional group. Quantum mechanical calculations on similar naphthalene derivatives reveal that the difluoromethoxy group induces a dipole moment of approximately 2.1 D, significantly higher than that of non-fluorinated methoxy groups (1.3 D) [7]. This enhanced polarity facilitates stronger hydrogen bonding and van der Waals interactions with hydrophobic pockets in enzyme active sites, as demonstrated in kinase inhibition assays [7].

Comparative studies between difluoromethoxy-containing analogues and their non-fluorinated counterparts underscore the former’s superior binding kinetics. For instance, in Raf kinase inhibition assays, the introduction of a difluoromethoxy group at the 1-position of naphthalene improved IC~50~ values by 3.2-fold compared to methoxy-substituted analogues [7]. This enhancement correlates with crystallographic data showing tighter packing of the difluoromethoxy group within the ATP-binding cleft of B-Raf^V600E^, a common mutation in melanoma [7]. The fluorine atoms’ small atomic radius (0.64 Å) minimizes steric hindrance while maximizing electrostatic complementarity, a balance critical for high-affinity binding.

CompoundSubstituentB-Raf^WT^ IC~50~ (nM)B-Raf^V600E^ IC~50~ (nM)
9a (difluoromethoxy)-OCF~2~12.3 ± 1.218.7 ± 2.1
9b (methoxy)-OCH~3~39.8 ± 3.558.9 ± 4.7

Table 1: Inhibitory activity of difluoromethoxy vs. methoxy-substituted naphthalene derivatives against Raf kinase isoforms [7].

The difluoromethoxy group also influences π-π stacking interactions with aromatic residues in target proteins. Molecular dynamics simulations of 1-(difluoromethoxy)naphthalene-7-acetic acid bound to cyclooxygenase-2 (COX-2) reveal a 15% increase in stacking energy compared to unsubstituted naphthalene acetic acids, attributable to the electron-withdrawing effect of fluorine atoms polarizing the naphthalene π-system [8]. This polarization enhances charge-transfer interactions with tyrosine and phenylalanine residues, stabilizing the enzyme-inhibitor complex.

Comparative Efficacy of Ortho- vs. Para-Acetic Acid Positioning

The positional isomerism of the acetic acid group on the naphthalene ring profoundly impacts biological activity. In 1-(difluoromethoxy)naphthalene-7-acetic acid, the carboxylic acid moiety occupies the 7-position, which corresponds to a para-like orientation relative to the difluoromethoxy group at the 1-position. This spatial arrangement creates an optimal distance (8.2 Å between oxygen atoms) for simultaneous interaction with two distinct subpockets in enzymatic active sites, as observed in molecular docking studies with histone deacetylases (HDACs) [8].

Comparisons with ortho-positioned analogues (e.g., 1-(difluoromethoxy)naphthalene-2-acetic acid) reveal marked differences in target engagement. For HDAC8 inhibition, the para-oriented 7-acetic acid derivative exhibits a 5.7-fold lower IC~50~ (34 µM) than its ortho counterpart (194 µM) [8]. This disparity arises from reduced steric clash in the para configuration, allowing deeper penetration into the enzyme’s catalytic tunnel. The ortho isomer’s carboxylic acid group creates a 30° torsional strain with the naphthalene plane, distorting its alignment with zinc ions in the HDAC active site [8].

PositionHDAC8 IC~50~ (µM)Solubility (mg/mL)LogP
7 (para)34 ± 2.10.89 ± 0.032.1
2 (ortho)194 ± 5.30.45 ± 0.022.8

Table 2: Biological and physicochemical properties of ortho- vs. para-acetic acid positional isomers [8].

The para configuration also confers superior aqueous solubility (0.89 mg/mL vs. 0.45 mg/mL for ortho), attributed to the carboxylic acid group’s increased exposure to solvent molecules. This enhanced solubility improves oral bioavailability, as demonstrated in rat pharmacokinetic studies showing 23% higher AUC~0-24~ for the para isomer compared to ortho analogues [5].

Impact of Naphthalene Ring Modifications on Pharmacokinetic Profiles

Strategic modifications to the naphthalene ring system significantly alter the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(difluoromethoxy)naphthalene-7-acetic acid derivatives. Partial saturation of the naphthalene ring to produce tetralin analogues reduces planarity by 40°, decreasing plasma protein binding from 98.2% to 94.5% in human serum albumin assays [2]. This increased free fraction enhances tissue penetration, with tetralin derivatives demonstrating 3.1-fold higher brain-to-plasma ratios in murine models [2].

The difluoromethoxy group’s metabolic stability was quantified using human liver microsome assays. While unsubstituted methoxy analogues undergo rapid O-demethylation (t~1/2~ = 12.3 min), the difluoromethoxy derivative exhibits extended half-life (t~1/2~ = 87.4 min) due to the strength of C-F bonds (485 kJ/mol vs. 358 kJ/mol for C-H) [7]. This stability translates to prolonged systemic exposure, with a 4.2-fold increase in mean residence time (MRT) observed in canine models [5].

ModificationClogPMetabolic Stability (% remaining)V~d~ (L/kg)
Parent naphthalene3.112.3 ± 0.81.2 ± 0.1
Tetralin analogue2.764.2 ± 2.13.8 ± 0.3
Difluoromethoxy2.987.4 ± 3.52.1 ± 0.2

Table 3: Pharmacokinetic parameters of naphthalene ring-modified analogues [2] [5] [7].

Introduction of electron-withdrawing groups at the 4-position of the naphthalene ring further modulates cytochrome P450 metabolism. 4-Nitro derivatives show 78% reduction in CYP3A4-mediated oxidation compared to unsubstituted naphthalenes, while 4-amino analogues increase metabolic clearance by 2.3-fold due to N-acetylation pathways [5]. These findings underscore the delicate balance between ring electronics and metabolic fate, guiding the design of derivatives with optimized pharmacokinetic profiles.

The molecular mechanisms underlying the selective inhibition of B-Raf wild-type and B-RafV600E mutant isoforms by 1-(Difluoromethoxy)naphthalene-7-acetic acid involve complex allosteric binding interactions that occur within distinct conformational states of the kinase domain. The B-RafV600E mutation, which accounts for approximately 66% of melanoma cases, results in the substitution of valine with glutamic acid at position 600, creating a conformational shift that mimics the phosphorylation-activated state of the kinase [1] [2].

The allosteric binding pocket accessibility in B-RafWT differs significantly from that observed in the V600E mutant due to fundamental differences in their conformational dynamics. In the wild-type B-Raf, the kinase exists predominantly in an autoinhibited conformation where the activation segment adopts a collapsed structure with an inhibitory helix called AS-H1 [2]. This conformational state creates specific allosteric binding sites that are spatially distinct from the ATP-binding pocket, particularly in regions adjacent to the regulatory αC-helix and the DFG motif [3].

For the B-RafV600E mutant, the substitution of the small, nonpolar valine residue with a larger, negatively charged glutamic acid induces a conformational change that stabilizes the kinase in an active-like state. The mutant exhibits increased flexibility of the activation loop, which promotes enhanced product release following substrate phosphorylation [1]. This conformational alteration creates an allosteric pocket that differs in both size and electrostatic properties compared to the wild-type enzyme.

The difluoromethoxy group of 1-(Difluoromethoxy)naphthalene-7-acetic acid plays a crucial role in discriminating between these two isoforms through selective allosteric interactions. This functional group exhibits enhanced binding affinity toward the B-RafV600E mutant, as evidenced by the superior inhibitory profile demonstrated by compound 9a, which contains a similar difluoromethoxy substitution pattern [4]. The compound achieved 100% inhibition of B-RafV600E compared to 99.43% inhibition of B-RafWT at 10 μM concentration, indicating subtle but significant selectivity differences.

The allosteric binding mechanism involves the formation of salt bridges between the glutamic acid residue at position 600 and both Arg603 and Lys507 in the V600E mutant [1]. These interactions stabilize the kinase in a conformation that is more amenable to binding by compounds containing electron-withdrawing groups such as the difluoromethoxy moiety. The negative charge of the glutamic acid creates an electrostatic environment that favors the interaction with the partially positive carbon of the difluoromethoxy group, enhancing binding selectivity.

Furthermore, the naphthalene core structure of 1-(Difluoromethoxy)naphthalene-7-acetic acid provides an optimal aromatic framework for π-π stacking interactions with conserved aromatic residues in the allosteric pocket. These interactions are particularly favorable in the B-RafV600E mutant due to the altered positioning of aromatic residues within the binding site as a consequence of the conformational changes induced by the mutation.

The acetic acid moiety at position 7 of the naphthalene ring contributes to the allosteric binding through hydrogen bonding interactions with polar residues in the binding pocket. This functional group enhances the compound's ability to form stable complexes with both isoforms while maintaining selectivity through differential binding affinities that arise from the distinct conformational states of the wild-type and mutant enzymes.

Conformational Dynamics During ATP-Binding Pocket Engagement

The conformational dynamics governing ATP-binding pocket engagement by 1-(Difluoromethoxy)naphthalene-7-acetic acid involve complex structural transitions that occur across multiple timescales and affect both local and global protein architecture. These dynamics are particularly significant in the context of B-Raf kinase regulation, where conformational flexibility serves as a primary mechanism for controlling catalytic activity and substrate recognition [5] [6].

The ATP-binding pocket of B-Raf kinase undergoes characteristic conformational transitions between active (DFG-in/αC-in) and inactive (DFG-out/αC-out) states, with intermediate conformations playing crucial roles in inhibitor binding and selectivity [2] [7]. The DFG motif, consisting of Asp594-Phe595-Gly596, exhibits significant conformational flexibility that directly influences ATP-binding pocket accessibility and geometry. In the active conformation, the phenylalanine residue of the DFG motif occupies a hydrophobic pocket between the kinase lobes, while in the inactive state, this residue moves approximately 10 Å to create an enlarged binding cavity [8].

During the initial phases of ligand engagement, 1-(Difluoromethoxy)naphthalene-7-acetic acid induces conformational changes in the ATP-binding pocket through a multi-step binding mechanism. The naphthalene core initially establishes π-π stacking interactions with conserved aromatic residues, particularly those in the adenine-binding region of the ATP pocket. These interactions serve as an anchor point that stabilizes the compound within the binding site while allowing for subsequent conformational adjustments [9].

The difluoromethoxy group undergoes specific conformational sampling within the binding pocket, adopting multiple orientations that optimize hydrogen bonding interactions with polar residues. Computational studies utilizing molecular dynamics simulations have demonstrated that difluoromethoxy-containing compounds can adopt three distinct conformations with occupancies of approximately 0.32, 0.36, and 0.32, indicating significant conformational heterogeneity within the binding site [9]. This conformational flexibility allows the compound to accommodate different binding modes that can simultaneously optimize interactions with multiple target residues.

The αC-helix, a critical regulatory element in kinase activation, undergoes substantial conformational changes during compound binding. The helix can transition between inward (active) and outward (inactive) positions in response to inhibitor binding, with the specific orientation depending on the nature of the inhibitor and the kinase's phosphorylation state [2]. For 1-(Difluoromethoxy)naphthalene-7-acetic acid, the binding process stabilizes the αC-helix in a position that is intermediate between fully active and fully inactive conformations, contributing to the compound's allosteric modulation properties.

The activation loop dynamics represent another crucial aspect of conformational changes during ATP-binding pocket engagement. The V600E mutation in B-Raf creates enhanced activation loop flexibility compared to the wild-type enzyme, as evidenced by increased root mean square fluctuation values in molecular dynamics simulations [2]. This increased flexibility facilitates the accommodation of the acetic acid moiety of the inhibitor, which forms hydrogen bonding interactions with residues in the activation loop region.

The conformational coupling between the ATP-binding pocket and allosteric sites plays a fundamental role in the inhibitor's mechanism of action. Binding of 1-(Difluoromethoxy)naphthalene-7-acetic acid to the ATP pocket induces long-range conformational changes that propagate through the kinase structure, affecting the positioning of regulatory elements such as the PIF-binding pocket and the DFG motif [10]. These allosteric effects contribute to the compound's ability to modulate kinase activity beyond simple competitive ATP inhibition.

The temporal dynamics of conformational changes occur across multiple timescales, ranging from picosecond fluctuations in side chain positions to millisecond transitions between major conformational states. The initial binding event occurs rapidly, followed by slower conformational adjustments that optimize the inhibitor-kinase complex stability. These multi-timescale dynamics are essential for understanding the compound's residence time within the binding pocket and its overall inhibitory efficacy.

Cross-Isoform Selectivity Patterns in c-Raf vs. Aberrant Kinase Variants

The cross-isoform selectivity patterns exhibited by 1-(Difluoromethoxy)naphthalene-7-acetic acid across c-Raf and aberrant kinase variants reveal distinct molecular recognition mechanisms that arise from subtle but functionally significant structural differences between RAF family members. The three RAF isoforms (A-RAF, B-RAF, and c-RAF) share high sequence homology within their kinase domains, yet exhibit distinct pharmacological profiles when targeted by selective inhibitors [11] [12].

The c-RAF isoform demonstrates the highest sensitivity to inhibition by difluoromethoxy-containing naphthalene derivatives, as evidenced by the superior potency of compound 9a against c-RAF (IC₅₀ = 2.86 nM) compared to both B-RAF wild-type (IC₅₀ = 49.74 nM) and B-RAF V600E (IC₅₀ = 18.05 nM) [4]. This selectivity pattern reflects fundamental differences in the ATP-binding pocket architecture and allosteric regulatory mechanisms between RAF isoforms.

The enhanced potency against c-RAF can be attributed to specific amino acid differences within the kinase domain that create a more favorable binding environment for the difluoromethoxy-naphthalene scaffold. Unlike B-RAF, which contains constitutive phosphorylation sites in its N-terminal regulatory region that maintain it in a partially active state, c-RAF requires activation through multiple regulatory mechanisms including membrane recruitment and dimerization [13]. This difference in basal activation state influences the conformation of the ATP-binding pocket and the accessibility of allosteric binding sites.

The selectivity profile extends beyond the primary RAF targets to include secondary kinase targets such as FGFR1, where compound 9a demonstrates 86.23% inhibition at 10 μM concentration [4]. This cross-reactivity with FGFR1 reflects structural similarities in the ATP-binding pocket architecture between RAF kinases and certain receptor tyrosine kinases. The shared recognition of the difluoromethoxy-naphthalene pharmacophore by both RAF and FGFR1 suggests the presence of conserved binding motifs that can be exploited for dual-target inhibition strategies.

The remarkable selectivity against other kinases in the MAPK signaling cascade is demonstrated by the complete lack of inhibitory activity against ERK2/MAPK1, mTOR/FRAP1, and ROS/ROS1 (0% inhibition at 10 μM) [4]. This selectivity pattern indicates that the difluoromethoxy-naphthalene scaffold specifically recognizes structural features that are unique to RAF family kinases and do not extend to other kinases within the same signaling pathway. The absence of ERK2 inhibition is particularly significant, as it suggests that the compound can selectively target upstream RAF kinases without directly interfering with downstream MAPK signaling components.

A-RAF represents the most challenging isoform for selective inhibition within the RAF family, consistently showing reduced sensitivity to both type I and type II RAF inhibitors. Studies with structurally related compounds such as tovorafenib and naporafenib have demonstrated that A-RAF exhibits markedly higher IC₅₀ values compared to B-RAF and c-RAF, with some compounds failing to achieve complete inhibition even at high concentrations [11]. This resistance pattern in A-RAF likely stems from unique structural features in its kinase domain that reduce binding affinity for most RAF-targeted inhibitors.

The molecular basis for cross-isoform selectivity involves differential interactions with key residues that vary between RAF family members. The gatekeeper residue, which controls access to the ATP-binding pocket, exhibits different properties across RAF isoforms and significantly influences inhibitor binding kinetics [14]. Additionally, variations in the hydrophobic pocket adjacent to the hinge region create isoform-specific binding environments that can be exploited for selective inhibition.

The conformational autoinhibition mechanisms differ substantially between RAF isoforms, contributing to their distinct pharmacological profiles [5]. c-RAF exhibits more pronounced autoinhibitory conformations compared to B-RAF, which may paradoxically enhance its sensitivity to certain inhibitors that can stabilize the kinase in specific conformational states. This phenomenon explains why compounds like 1-(Difluoromethoxy)naphthalene-7-acetic acid show enhanced potency against c-RAF despite the structural similarities between RAF family members.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.05980050 g/mol

Monoisotopic Mass

252.05980050 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types